Methyl 5-cyano-6-(propylamino)-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyano-6-(propylamino)-3-pyridinecarboxylate is a chemical compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-6-(propylamino)-3-pyridinecarboxylate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors like cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-6-(propylamino)-3-pyridinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
Methyl 5-cyano-6-(propylamino)-3-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-6-(propylamino)-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes related to growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives: These compounds share a similar cyano group and are studied for their antiproliferative activity against cancer cells.
N-substituted 1-benzyl-4-methyl-5-cyano-6-amino-7-azaindoles: These compounds have a cyano group and are used in the synthesis of heterocyclic compounds with potential therapeutic applications.
Uniqueness
Methyl 5-cyano-6-(propylamino)-3-pyridinecarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 5-cyano-6-(propylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-3-4-13-10-8(6-12)5-9(7-14-10)11(15)16-2/h5,7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
RUMSMTVGCPJAMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=C(C=N1)C(=O)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.